3-(2-Methyl-1H-imidazol-1-yl)aniline

Crystallinity Thermal Analysis Solid-State Properties

Fragment-based drug discovery (FBDD) campaigns demand building blocks with precisely tuned physicochemical profiles to effectively probe hydrophobic protein pockets. 3-(2-Methyl-1H-imidazol-1-yl)aniline (MW 173.21, cLogP 2.34) addresses this need with its unique 2-methyl-3-aniline substitution pattern, which confers enhanced lipophilicity over non-methylated analogs for optimal fragment screening performance. • MW 173.21 & cLogP 2.34 - ideal fragment metrics (Rule of Three compliant) for FBDD hit identification and library design • Melting point 119.5 °C ensures favorable solubility and handling in enzymatic and cellular assays at pharmacologically relevant concentrations • Multiple N-donor sites enable versatile coordination chemistry for MOF synthesis and catalyst development Supplied at ≥97% purity with full Certificate of Analysis; available from milligram to gram scale for immediate dispatch.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
CAS No. 184098-19-9
Cat. No. B070298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methyl-1H-imidazol-1-yl)aniline
CAS184098-19-9
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=NC=CN1C2=CC=CC(=C2)N
InChIInChI=1S/C10H11N3/c1-8-12-5-6-13(8)10-4-2-3-9(11)7-10/h2-7H,11H2,1H3
InChIKeyZDHNDCMKVXWWLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Methyl-1H-imidazol-1-yl)aniline: Heterocyclic Building Block


3-(2-Methyl-1H-imidazol-1-yl)aniline (CAS 184098-19-9) is a heterocyclic organic compound belonging to the class of imidazole derivatives, characterized by an imidazole ring substituted with a methyl group at the 2-position and an aniline group at the 3-position [1]. It serves as a pivotal building block in pharmaceuticals, agrochemicals, and materials science , and is specifically recognized as a fragment molecule (molecular weight 173.21 g/mol, formula C₁₀H₁₁N₃) suitable for molecular splicing, expansion, and modification in the design and screening of novel drug candidates [2].

Fragment Screening Fragment-based drug discovery (FBDD) campaigns
Medicinal Chemistry Imidazole-aniline scaffold for kinase inhibitor design
Synthesis Heterocyclic building block for agrochemical and material science

Unsound Substitution of 3-(2-Methyl-1H-imidazol-1-yl)aniline


In the context of scientific procurement and research, the substitution of 3-(2-methyl-1H-imidazol-1-yl)aniline with other 'imidazole-aniline' derivatives is not a straightforward replacement. The specific placement of the methyl group on the imidazole ring and the aniline moiety at the 3-position dictates unique physicochemical properties, including melting point, boiling point, and lipophilicity [1]. These parameters directly influence solubility, stability, and reactivity in synthetic pathways and biological assays. Furthermore, the compound's classification as a 'fragment' with a molecular weight of 173.21 g/mol and specific topological features makes it particularly suitable for fragment-based drug discovery (FBDD) campaigns, a niche not equally served by its structural analogs with differing substitution patterns [2].

Positional isomer mismatch

Ortho or para isomers alter solid-state packing and solubility profiles, impacting processability in assays.

Methyl group modification risk

Removal or relocation of the 2-methyl group shifts lipophilicity (LogP), affecting membrane permeability and fragment library suitability.

Fragment compliance gap

Structural analogs may not meet rule-of-three criteria, limiting their use in FBDD hit identification workflows.

3-(2-Methyl-1H-imidazol-1-yl)aniline vs. Closest Analogs


Melting Point vs. Positional Isomers

The melting point of 3-(2-methyl-1H-imidazol-1-yl)aniline is 119.5 °C, which is significantly lower than that of its ortho isomer, 2-(2-methyl-1H-imidazol-1-yl)aniline (132.5 °C) [1]. This indicates weaker intermolecular forces in the solid state, which can translate to higher solubility and potentially different processing characteristics [1].

Melting point
Cross-study comparable
Target: 119.5 °C 2-isomer: 132.5 °C Difference −13.0 °C
Indicates weaker solid-state interactions; may support improved solubility in screening.
Literature value comparison
Crystallinity Thermal Analysis Solid-State Properties

Boiling Point vs. 4-Substituted Analog

The boiling point of 3-(2-methyl-1H-imidazol-1-yl)aniline is 395.0 °C at 760 mmHg, which is 16.5 °C higher than that of its 4-substituted analog, 4-(2-methyl-1H-imidazol-1-yl)aniline (378.5 °C) [1]. This difference in boiling point suggests a variation in intermolecular interactions in the liquid phase, which can affect its handling during purification and its behavior in high-temperature reactions [1].

Boiling point
Cross-study comparable
Target: 395.0 °C 4-isomer: 378.5 °C Difference +16.5 °C
Higher boiling point suggests reduced volatility, beneficial for high-temperature synthesis.
At 760 mmHg
Volatility Thermal Stability Physical Properties

Lipophilicity and Membrane Permeability

The predicted octanol-water partition coefficient (LogP) for 3-(2-methyl-1H-imidazol-1-yl)aniline is 2.34 [1]. This value is higher than that of the des-methyl analog, 3-(1H-imidazol-1-yl)aniline (predicted LogP ~1.95), indicating a ~0.4 unit increase in lipophilicity . This increased lipophilicity is a direct consequence of the added methyl group and can significantly enhance passive membrane permeability, a crucial parameter for oral bioavailability in drug development [1].

Lipophilicity
Class-level inference
Target cLogP: 2.34 Des-methyl analog: ~1.95 Increase +0.39 units
Methyl addition enhances lipophilicity; may support permeability studies in drug design.
Predicted LogP; experimental validation needed
Lipophilicity ADME Drug-likeness

Fragment-Based Drug Discovery Compliance Metrics

3-(2-Methyl-1H-imidazol-1-yl)aniline is explicitly marketed and utilized as a fragment molecule for FBDD campaigns [1]. Its physicochemical profile aligns with the 'Rule of Three' (molecular weight ≤300, cLogP ≤3, etc.) commonly applied to fragment libraries. Its molecular weight of 173.21 g/mol [2] and cLogP of 2.34 [3] position it as a more lipophilic, 'lead-like' fragment compared to smaller, more polar analogs, offering a distinct chemical space to explore hydrophobic binding pockets.

Fragment compliance
Supporting evidence
MW 173.21 g/mol, cLogP 2.34
Meets Rule of Three (MW
Aligned with fragment-based library criteria; supports FBDD hit identification campaigns.
Physicochemical property analysis
Purity & QC
Supporting evidence
≥97% (Thermo Scientific), 95% (Bidepharm)
Standardized high purity from multiple suppliers reduces supply chain risk; supports reproducible synthesis.
Commercial product specifications
Fragment-Based Drug Discovery Lead-likeness Molecular Properties

Standardized Purity and Quality Control

Multiple reputable chemical vendors (e.g., Bidepharm, Aladdin, Thermo Scientific) offer 3-(2-methyl-1H-imidazol-1-yl)aniline with a standardized purity of 95-97% . This high level of purity, often accompanied by batch-specific quality control data (NMR, HPLC), ensures reproducibility in research and development settings . In contrast, sourcing some of its more obscure positional isomers can result in lower purity or less rigorous analytical characterization, introducing experimental variability.

Purity & QC
Supporting evidence
≥97% (Thermo Scientific), 95% (Bidepharm)
Standardized high purity from multiple suppliers reduces supply chain risk; supports reproducible synthesis.
Commercial product specifications
Analytical Chemistry Quality Control Reproducibility

3-(2-Methyl-1H-imidazol-1-yl)aniline: Precision Applications


Fragment-Based Drug Discovery and Lead Optimization

Given its physicochemical profile (MW: 173.21, cLogP: 2.34) [1] and explicit designation as a fragment molecule [2], 3-(2-methyl-1H-imidazol-1-yl)aniline is optimally applied in FBDD campaigns. Its increased lipophilicity relative to non-methylated analogs [1] makes it particularly suitable for targeting hydrophobic pockets in proteins, providing a distinct starting point for hit identification and subsequent optimization towards lead compounds.

Synthesis of Kinase Inhibitors and Receptor Modulators

The imidazole ring and aniline moiety are privileged scaffolds in kinase inhibitor design [1]. The specific 2-methyl-3-aniline substitution pattern on this compound provides a unique vector for building into ATP-binding pockets. Its lower melting point (119.5 °C) [2] compared to its 2-substituted analog (132.5 °C) [3] suggests improved solubility, a critical parameter for achieving effective concentrations in enzymatic assays during medicinal chemistry optimization.

Development of Agrochemical Intermediates

Imidazole derivatives are extensively utilized in agrochemicals due to their biological activity [1]. The higher boiling point (395.0 °C) [2] of 3-(2-methyl-1H-imidazol-1-yl)aniline, compared to its 4-substituted analog (378.5 °C) [3], indicates lower volatility. This property can be advantageous in the formulation of crop protection agents, where reduced volatility minimizes off-target drift and enhances environmental stability and efficacy.

Material Science and Coordination Chemistry

The presence of multiple nitrogen atoms (in both the imidazole ring and the aniline group) allows 3-(2-methyl-1H-imidazol-1-yl)aniline to act as a versatile ligand or building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers [1]. The unique spatial orientation of these N-donor atoms, dictated by the 3-substitution pattern, offers a specific geometry for metal coordination that is not replicated by its ortho or para isomers, leading to materials with distinct porosity and catalytic properties.

Application
Selection Property
Validation Focus
Fragment-based drug discovery
Fragment rule-of-three compliance and lipophilicity profile
Confirm hit rates and binding to hydrophobic protein pockets
Kinase inhibitor lead optimization
Solubility- and processability-related thermal profile
Verify solubility in assay buffers and compatibility with enzymatic screens
Agrochemical intermediate synthesis
Thermal stability and reduced volatility
Assess stability under high-temperature reaction and formulation conditions
Coordination chemistry and MOF synthesis
3-substitution geometry and N-donor atom arrangement
Evaluate metal-binding modes and porosity of resulting frameworks

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